molecular formula C15H20FN3O2 B2849005 4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone CAS No. 505088-19-7

4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone

Cat. No. B2849005
CAS RN: 505088-19-7
M. Wt: 293.342
InChI Key: FSZBYGWZGVPCMU-UHFFFAOYSA-N
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Description

“4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone” is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone: has been studied for its role as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . ENT inhibitors are predominantly selective towards ENT1, but this compound shows a higher selectivity for ENT2, which could lead to the development of more targeted therapies .

Structure-Activity Relationship (SAR) Studies

The compound serves as a base molecule for SAR studies to understand the molecular interactions and modifications that affect biological activity. This is crucial for designing new drugs with improved efficacy and reduced side effects .

Molecular Docking Analysis

Molecular docking studies have utilized this compound to predict the interaction and affinity towards ENTs. Such analyses are fundamental in drug design and help in predicting the behavior of drug candidates before synthesizing and testing them .

Drug Development

This compound’s role in drug development is significant due to its potential as a lead compound. Its ability to inhibit ENTs selectively can be harnessed to develop new therapeutic agents, especially in the realm of cancer treatment where nucleoside transporters play a key role .

Pharmacological Research

In pharmacology, the compound’s effects on cell viability, protein expression, and internalization of ENTs are of interest. It does not affect cell viability or protein expression, which is advantageous for a drug candidate .

Molecular Biology Studies

In molecular biology, such compounds are used to study the effects on genetic material and the expression of genes, particularly in the context of cancer research where ENTs are involved in the proliferation of cancer cells .

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c16-13-3-1-2-4-14(13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZBYGWZGVPCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone

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